REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([F:10])[C:5]([C:11]#[N:12])=[C:4](F)[C:3]=1[F:14].C(=O)(O)[O-].[Na+].C(#[N:22])C>N>[NH2:22][C:4]1[C:3]([F:14])=[C:2]([F:1])[C:7]([C:8]#[N:9])=[C:6]([F:10])[C:5]=1[C:11]#[N:12] |f:1.2|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1C#N)F)C#N)F)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0.6 mL
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Type
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solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for one hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After the dropwise addition
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Type
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EXTRACTION
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Details
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the resultant mixture was extracted with chloroform
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Type
|
WASH
|
Details
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was washed with an aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying with sodium sulfate
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Type
|
DISTILLATION
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Details
|
the chloroform was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain yellow crystal
|
Type
|
CUSTOM
|
Details
|
The resultant crystal was recrystallized from chloroform
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C#N)C(=C1F)F)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |